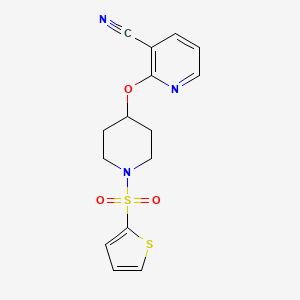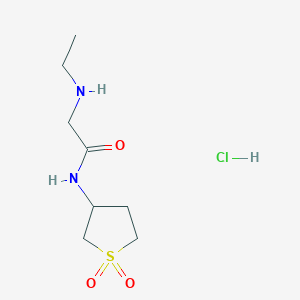
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds. It features a pyrimidine ring substituted with ethoxy and methylthio groups, linked to a piperidine ring. This structural design imparts unique chemical and biological properties, making it a subject of significant scientific interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of the 6-ethoxy-2-(methylthio)pyrimidine. This intermediate is typically synthesized via nucleophilic substitution reactions starting from pyrimidine derivatives, introducing ethoxy and methylthio groups under controlled conditions.
Piperidine Addition: : The key step involves the formation of the (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine by reacting the prepared pyrimidine intermediate with piperidine derivatives. This reaction often employs catalysts to enhance the yield and control stereoselectivity.
Hydrochloride Formation: : The final step involves the introduction of the hydrochloride salt. This is achieved by reacting the synthesized compound with hydrochloric acid, resulting in the hydrochloride form which enhances the compound's solubility and stability.
Industrial Production Methods
Industrial-scale synthesis utilizes batch or continuous flow reactors, ensuring high efficiency and reproducibility. Optimized reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts, are critical to achieving high yield and purity. Scale-up processes often involve rigorous quality control to meet regulatory standards for use in pharmaceuticals and other applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly targeting the methylthio group to form sulfoxides or sulfones.
Reduction: : The pyrimidine ring and other functional groups can participate in reduction reactions, often affecting the ethoxy group.
Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: : Products of oxidation.
Dealkylated Derivatives: : Products of reduction.
Substituted Pyrimidines: : Products of various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's versatile reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures. It serves as a building block for constructing diverse heterocyclic frameworks.
Biology
In biological studies, it is investigated for its potential as a bioactive molecule. Its structural features are explored for interactions with various biological targets, contributing to understanding biochemical pathways and mechanisms.
Medicine
Preliminary studies suggest potential therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings.
Industry
The compound's unique properties are harnessed in the development of advanced materials and chemical sensors. It is also explored for its potential use in agricultural chemicals and environmental applications.
Wirkmechanismus
The precise mechanism of action of (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride remains under investigation. Its biological activity is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: : Compounds with similar pyrimidine cores, such as 5-fluorouracil, often used in chemotherapy.
Piperidine Derivatives: : Compounds like piperidine-based pharmaceuticals, e.g., risperidone, an antipsychotic.
Uniqueness: : The unique substitution pattern of (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride sets it apart from other similar compounds The combination of ethoxy and methylthio groups on the pyrimidine ring, coupled with the piperidine moiety, imparts distinctive chemical and biological properties not commonly found in related structures
The details above paint a comprehensive picture of this compound, highlighting its synthesis, reactions, and wide-ranging applications in research and industry. Fascinating stuff, really!
Eigenschaften
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS.ClH/c1-3-18-12-7-11(15-13(16-12)19-2)17-6-4-5-10(8-14)9-17;/h7,10H,3-6,8-9,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVVUSOBEBJXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)CN)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2706009.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-[3-(4-fluorophenoxy)phenyl]propanamide](/img/structure/B2706010.png)


![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706015.png)
![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)


![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)




